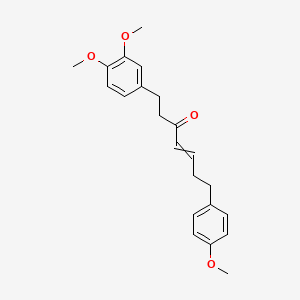
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one is an organic compound characterized by the presence of methoxy groups attached to phenyl rings and a heptenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide or potassium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to introduce the heptenone chain.
Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in appropriate solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(3,4-Dimethoxyphenyl)-7-phenylhept-4-en-3-one and 1-(4-Methoxyphenyl)-7-(3,4-dimethoxyphenyl)hept-4-en-3-one.
Uniqueness: The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in the same molecule provides unique chemical and biological properties, making it distinct from other related compounds.
Propiedades
Número CAS |
648916-73-8 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C22H26O4/c1-24-20-13-9-17(10-14-20)6-4-5-7-19(23)12-8-18-11-15-21(25-2)22(16-18)26-3/h5,7,9-11,13-16H,4,6,8,12H2,1-3H3 |
Clave InChI |
QMNGXRNIHMGDMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


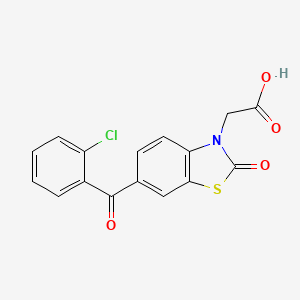
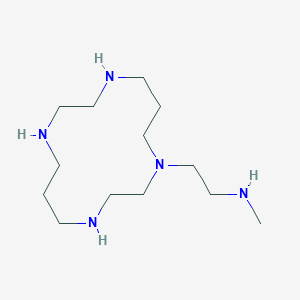
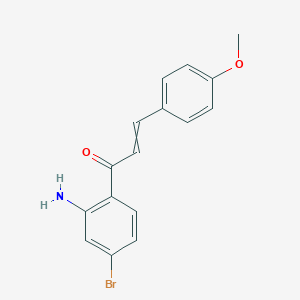
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
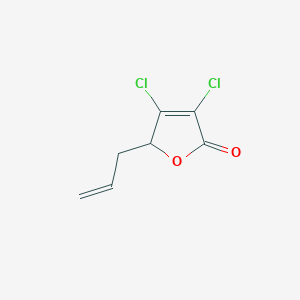
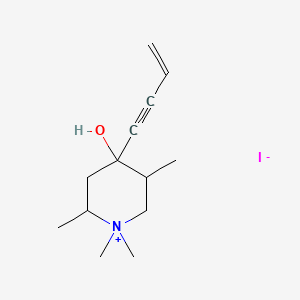
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


